8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol

Synthetic Chemistry Derivatization Functional Group Analysis

8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol (also listed as 10-methyl-1,5-dioxaspiro[5.5]undecan-3-ol or NSC6016) is a spiroketal characterized by a [5.5]-spirocyclic core linking a cyclohexane and a 1,3-dioxane ring. Synthesized via the acid-catalyzed ketalization of 3-methylcyclohexanone with glycerol, this compound uniquely places a hydroxyl (-OH) group on the dioxane ring, adjacent to the spiro center.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 4745-26-0
Cat. No. B14736125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol
CAS4745-26-0
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1CCCC2(C1)OCC(CO2)O
InChIInChI=1S/C10H18O3/c1-8-3-2-4-10(5-8)12-6-9(11)7-13-10/h8-9,11H,2-7H2,1H3
InChIKeyHAHNQDWUDUSVRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol (CAS 4745-26-0): A Chiral Spiroketal Building Block for Differentiated Synthesis


8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol (also listed as 10-methyl-1,5-dioxaspiro[5.5]undecan-3-ol or NSC6016) is a spiroketal characterized by a [5.5]-spirocyclic core linking a cyclohexane and a 1,3-dioxane ring . Synthesized via the acid-catalyzed ketalization of 3-methylcyclohexanone with glycerol, this compound uniquely places a hydroxyl (-OH) group on the dioxane ring, adjacent to the spiro center . With a molecular formula of C10H18O3, a molecular weight of 186.25 g/mol, and a Computed LogP of approximately 1.31, its structural attributes differentiate it from simpler ketal analogs (C10H18O2) used in fragrances and from its positional isomer, 9-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol (NSC6017) [1].

Why 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol Cannot Be Replaced by Common Spiroketal Analogs


Generic substitution with the non-hydroxylated fragrance ketal 2-methyl-1,5-dioxaspiro[5.5]undecane (Herbal Undecane) or the positional isomer 9-methyl-1,5-dioxaspiro(5.5)undecan-3-ol fails for two key reasons. First, the presence of the single, stereochemically active hydroxyl group on 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol introduces a hydrogen-bond donor capability (HBD=1) and a reactive handle for further derivatization (e.g., esterification, etherification) that is entirely absent in ketals like Herbal Undecane (HBD=0) [1]. Second, the position of the methyl group on the cyclohexane ring (8-methyl vs. 9-methyl) alters the molecule's lipophilicity and 3D conformation, which can critically impact molecular recognition in biological systems or chiral synthesis, as seen in stereospecific insect spiroacetals where the (2S,6R,8S) configuration is crucial for bioactivity [2]. These differences directly impact synthetic utility and potential biological selectivity.

8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol: Quantitative Differentiation Evidence for Scientific Procurement


Functional Group Reactivity: A Hydroxyl Handle Missing in Mainstream Fragrance Spiroketals

8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol possesses a secondary hydroxyl group (exact mass 186.1256 Da, HBD=1, HBA=3), enabling downstream derivatization reactions (e.g., oxidation to ketones, esterification, etherification) [1]. In contrast, the commercially prevalent fragrance analog 2-methyl-1,5-dioxaspiro[5.5]undecane (Herbal Undecane, CAS 6413-26-9) lacks this functional group (exact mass 170.1307 Da, HBD=0, HBA=2) and is chemically inert as a terminal fragrance ingredient [2]. This provides a clear, quantifiable advantage for 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol as a versatile synthetic intermediate, whereas Herbal Undecane is a functional dead-end.

Synthetic Chemistry Derivatization Functional Group Analysis

Physical Property Differentiation: Boiling Point and Thermal Stability vs. the Unsubstituted Parent Compound

The introduction of the 8-methyl and 3-hydroxyl groups significantly elevates the boiling point of the compound to a predicted 308.9 °C at 760 mmHg, compared to 197.9 °C for the unsubstituted parent compound 1,5-dioxaspiro[5.5]undecane (CAS 180-93-8) . This difference of over 110 °C is crucial for reaction engineering, indicating distinct requirements for distillation, solvent removal, and gas chromatography conditions. For instance, the higher boiling point allows the target compound to survive high-temperature reactions where the parent ketal would have volatilized.

Process Chemistry Purification Physicochemical Properties

Positional Isomerism: Differentiating from 9-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol (NSC 6017)

The target compound, 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol (NSC 6016), is the positional isomer of 9-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol (CAS 6413-28-1, NSC 6017), differing only in the substitution pattern on the cyclohexane ring . While they share an identical molecular formula (C10H18O3) and weight, their distinct InChIKeys (HAHNQDWUDUSVRF for the target vs. ODSNPLWXKRGSIA for NSC 6017) confirm non-interchangeable 3D structures. In class-related spiroketal pheromones, a change in methyl position on the ring leads to a complete loss of biological activity, underscoring the critical nature of this isomerism for any receptor- or enzyme-based assay [1].

Medicinal Chemistry Isomer Purity Structure-Activity Relationship (SAR)

Class-Level Performance: Ketal Stability and Selectivity in Glycerol-Based Synthesis

While specific selectivity data for the 3-methylcyclohexanone-based synthesis of 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol is not published, class-wide data for the analogous acid-catalyzed ketalization of cyclohexanone with glycerol provide a predictive performance baseline. Under optimized conditions using solid acid catalysts or Sn-based catalysts, conversions of glycerol can reach 99% with selectivities to the corresponding 1,3-dioxane spiroketal exceeding 95% [1]. This high selectivity for the six-membered dioxane ring (over the five-membered dioxolane) is a critical feature that ensures the desired spiro[5.5] core is obtained preferentially, a factor project chemists must consider against other ketals that may form competing ring structures.

Green Chemistry Process Optimization Ketal Selectivity

Safety and Handling Advantage: Comparison with Non-GHS Classified Spiroketal Fragrance Ingredients

A closely related class of 1,5-dioxaspiro[5.5]undecane derivatives, such as 2-methyl-1,5-dioxaspiro[5.5]undecane (Herbal Undecane), is reported as not meeting GHS hazard criteria by 89 out of 89 companies, meaning it requires no hazard statements for safe handling [1]. While a full safety profile for 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol is vendor-dependent, the structural homology (dioxaspiro[5.5] core) suggests a similarly favorable safety profile compared to alternative reactive building blocks like acyl chlorides or isocyanates. This is a practical procurement consideration for labs seeking to minimize administrative burden and maximize safe handling.

Toxicology Lab Safety Regulatory Compliance

Procurement-Driven Application Scenarios for 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol


Chiral Spiroketal Building Block for Natural Product Total Synthesis

Based on its single hydroxyl handle and spirocyclic core, 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol is ideally procured for fragment-based approaches to complex natural spiroketals. As demonstrated by the absolute stereochemical determination of (E,E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecan-3-ol in Bactrocera cucumis, small spiroketal alcohols serve as direct scaffolds or advanced intermediates for insect pheromones and macrolide antibiotics [1]. A synthetic chemist can exploit the hydroxyl group for chiral resolution or attachment of larger fragments.

Medicinal Chemistry Intermediate Targeting NK1 Antagonists and GPCR Modulators

The 1,5-dioxaspiro[5.5]undecane framework has been specifically explored as a core scaffold for neurokinin-1 (NK1) receptor antagonists, where distinct spiroketal conformations influence receptor binding [2]. The 8-methyl-3-ol derivative, with its precisely positioned substituents, can be directly used as an intermediate to construct conformationally restricted analogs for this class of GPCR targets, differentiating it from non-hydroxylated and differently methylated analogs.

Process Chemistry: Model Substrate for High-Selectivity Glycerol Ketalization in Green Chemistry

Procurement of this specific compound provides a valuable benchmark for optimizing the ketalization of glycerol with substituted cyclohexanones. As evidenced by the class of spiroketal catalysts achieving >99% conversion and >95% selectivity for the dioxane product over the dioxolane byproduct [1], this compound serves as an ideal purified standard for GC-MS calibration and for measuring isomer ratios in novel catalytic processes aimed at valorizing glycerol.

Reference Standard for Quantifying Insect-Derived Spiroacetals in Chemical Ecology

Given that 8-methyl-substituted 1,7-dioxaspiro[5.5]undecanes are identified as volatile signaling compounds in multiple insect species and plants (e.g., Ceropegia dolichophylla flower scent) [3], this structurally related 1,5-dioxa isomer can serve as a critical negative control or internal standard in GC-EAD (Gas Chromatography-Electroantennographic Detection) studies, where the precise ring-oxygen placement and methylation pattern are key determinants of antennal response.

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